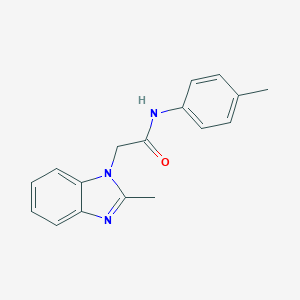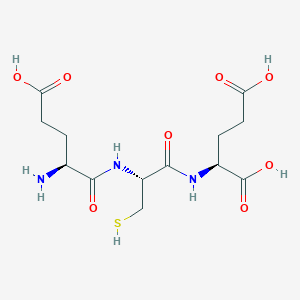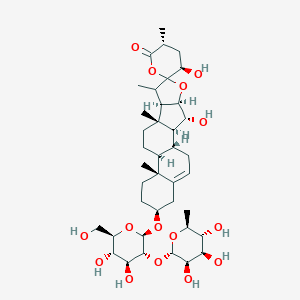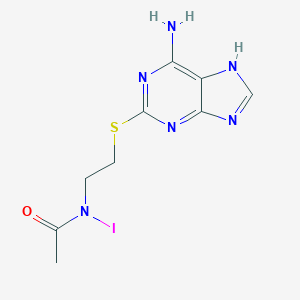![molecular formula C20H22ClN3O3 B233412 N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has been extensively studied for its potential therapeutic uses. It is commonly referred to as "CMPD-1" and is classified as a piperazine derivative.
Mécanisme D'action
CMPD-1 is believed to exert its therapeutic effects through the inhibition of protein-protein interactions. It binds to a specific site on the target protein, disrupting its interaction with other proteins and preventing downstream signaling pathways. This mechanism of action is unique and has the potential to target specific signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
CMPD-1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. CMPD-1 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CMPD-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic uses. However, there are also limitations to its use in lab experiments. It can be difficult to target specific signaling pathways with CMPD-1, as it binds to a specific site on the target protein. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on CMPD-1. One area of interest is the development of more specific inhibitors that can target specific signaling pathways. Another area of interest is the development of CMPD-1 analogs that may have improved therapeutic properties. Finally, further research is needed to fully understand the mechanism of action of CMPD-1 and its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of CMPD-1 involves the reaction of 5-chloro-2-methoxybenzoic acid with piperazine in the presence of a coupling agent. The resulting intermediate is then reacted with 4-aminophenylacetic acid to form CMPD-1. This method has been optimized and yields high purity and yield of the final product.
Applications De Recherche Scientifique
CMPD-1 has been extensively studied for its potential therapeutic uses, particularly in the treatment of cancer and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, CMPD-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide |
|---|---|
Formule moléculaire |
C20H22ClN3O3 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
N-[4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(25)22-16-4-6-17(7-5-16)23-9-11-24(12-10-23)20(26)18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12H2,1-2H3,(H,22,25) |
Clé InChI |
VZKIMZHDTQTXQR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)





